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Compound of Interest

Compound Name: 4-Methylisoquinoline

Cat. No.: B018517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoline and isoquinoline scaffolds, both bicyclic aromatic heterocycles, are cornerstones

in medicinal chemistry. Their structural rigidity, synthetic tractability, and ability to interact with a

wide range of biological targets have established them as "privileged structures" in drug design.

While structurally similar, the positional difference of the nitrogen atom imparts distinct

physicochemical and pharmacological properties, leading to divergent therapeutic applications.

This guide provides an objective, data-driven comparison of these two fundamental scaffolds to

aid researchers in selecting the optimal framework for their drug discovery programs.

Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the placement of the nitrogen atom between quinoline (1-

azanaphthalene) and isoquinoline (2-azanaphthalene) results in measurable variations in their

fundamental physicochemical properties. These differences can significantly influence

pharmacokinetic and pharmacodynamic profiles of drug candidates.
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Property Quinoline Isoquinoline Reference(s)

Molecular Formula C₉H₇N C₉H₇N

Molar Mass 129.16 g/mol 129.16 g/mol

Melting Point -15 °C 26-28 °C

Boiling Point 237 °C 242-243 °C

pKa (of conjugate

acid)
4.85 - 4.94 5.14 - 5.42

Dipole Moment (in

Benzene)
2.19 D 2.49 D

Solubility in Water Slightly soluble

Practically

insoluble/Slightly

soluble

Solubility in Organic

Solvents

Soluble in alcohol,

ether, carbon disulfide

Soluble in ethanol,

acetone, diethyl ether,

carbon disulfide

Biological Activities and Therapeutic Potential
Both quinoline and isoquinoline derivatives have demonstrated a broad spectrum of biological

activities, including anticancer, antimicrobial, and anti-inflammatory effects. However, their

metabolic fates and specific molecular targets often differ, leading to distinct therapeutic profiles

and toxicological concerns.

A critical differentiator is their genotoxicity. Quinoline has been identified as a hepatocarcinogen

in rodents, a property not observed with isoquinoline. This difference is attributed to their

metabolic pathways, where quinoline is more readily metabolized to dihydrodiols, which are

precursors to carcinogenic epoxides.

In the realm of oncology, derivatives of both scaffolds have been extensively explored as

inhibitors of various protein kinases. The following table presents a comparative view of the

anticancer activity of selected quinoline and isoquinoline derivatives.
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Derivative
Class

Scaffold
Target Cancer
Cell Line

IC50 (µM) Reference(s)

Quinoline-8-

Sulfonamide

(Compound 9a)

Quinoline
C32 (Amelanotic

Melanoma)
0.520

Quinoline-8-

Sulfonamide

(Compound 9a)

Quinoline

COLO829

(Metastatic

Melanoma)

0.376

Quinoline-8-

Sulfonamide

(Compound 9a)

Quinoline

MDA-MB-231

(Breast

Adenocarcinoma

)

0.609

Quinoline-8-

Sulfonamide

(Compound 9a)

Quinoline
U87-MG

(Glioblastoma)
0.756

Quinoline-8-

Sulfonamide

(Compound 9a)

Quinoline
A549 (Lung

Carcinoma)
0.496

8-

Phenylaminopyri

mido[4,5-

c]isoquinolinequi

nones

Isoquinoline

AGS (Gastric

Adenocarcinoma

)

Varies

8-

Phenylaminopyri

mido[4,5-

c]isoquinolinequi

nones

Isoquinoline
SK-MES-1 (Lung

Cancer)
Varies

2,3-Dimethoxy-

12-methyl-6-(3-

methyl-1H-indol-

1-yl)indolo[2,1-

Isoquinoline HeLa (Cervical

Cancer)

Potent Inhibition
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a]isoquinoline

(4i)

6-Chloro-2-(4-

hydroxy-3-

methoxyphenyl)q

uinoline-4-

carboxylic acid

(3j)

Quinoline
MCF-7 (Breast

Cancer)

High % growth

reduction

Signaling Pathway Modulation
Quinoline and isoquinoline derivatives have been shown to exert their anticancer effects by

modulating key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.

Several quinoline derivatives have been developed as potent inhibitors of this pathway,

targeting kinases such as PI3K and mTOR.
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Receptor Tyrosine
Kinase (RTK)

PI3K

Activates

PIP3

Phosphorylates

PIP2

Akt

Activates

mTORC1

Activates

Cell Proliferation
& Survival

mTORC2

Activates

Quinoline/Isoquinoline
Derivatives

Inhibit

Inhibit
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VEGF

VEGFR

Binds

Downstream Signaling
(e.g., PLCγ, PI3K/Akt)

Activates

Angiogenesis

Quinoline/Isoquinoline
Derivatives

Inhibit

HER2 Receptor

Dimerization &
Autophosphorylation

Downstream Signaling
(e.g., MAPK, PI3K/Akt)

Cell Proliferation
& Survival

Quinoline/Isoquinoline
Derivatives

Inhibit
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[https://www.benchchem.com/product/b018517#comparative-analysis-of-isoquinoline-and-
quinoline-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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